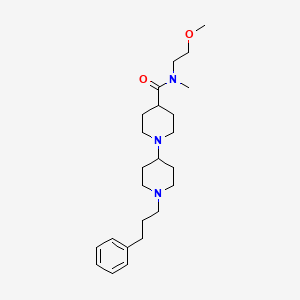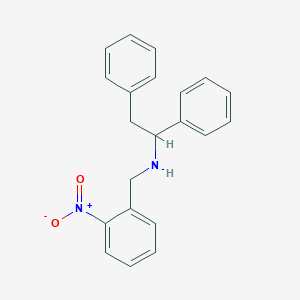![molecular formula C15H20N2O B4983700 3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4983700.png)
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as GW501516 or simply GW, and it belongs to the class of selective androgen receptor modulators (SARMs). GW has been shown to have a variety of effects on the body, including increasing endurance, improving metabolism, and reducing inflammation.
作用机制
The mechanism of action of GW501516 is complex and not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that plays a key role in regulating metabolism and energy production. By activating PPARδ, GW can increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased endurance and improved metabolic function.
Biochemical and Physiological Effects:
GW501516 has been shown to have a variety of biochemical and physiological effects on the body. These include increased endurance and exercise capacity, improved metabolic function, and reduced inflammation. GW has also been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to improved lipid metabolism and insulin sensitivity.
实验室实验的优点和局限性
One of the main advantages of using GW501516 in lab experiments is its ability to improve metabolic function and increase endurance. This can be particularly useful in studies involving exercise physiology or metabolic disorders. However, there are also limitations to using GW in lab experiments, including the potential for off-target effects and the need for specialized equipment and expertise to synthesize and administer the compound.
未来方向
There are many potential future directions for research on GW501516. Some of the most promising areas of research include the development of new treatments for metabolic disorders such as obesity and type 2 diabetes, as well as the potential use of GW as a performance-enhancing drug for athletes. Other future directions could include the development of new synthetic methods for GW, as well as the exploration of its potential therapeutic applications in other areas of medicine.
合成方法
The synthesis of GW501516 involves several steps, including the reaction of 4-chloro-3,5-dimethylpyrazole with 3-(3-methylphenoxy)propylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a variety of reagents to produce the final product. The synthesis of GW is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学研究应用
GW501516 has been studied extensively in the scientific community for its potential therapeutic applications. One of the most promising areas of research is in the treatment of metabolic disorders such as obesity and type 2 diabetes. GW has been shown to improve insulin sensitivity and glucose metabolism, which could potentially lead to the development of new treatments for these conditions.
属性
IUPAC Name |
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11-6-4-7-14(10-11)18-9-5-8-15-12(2)16-17-13(15)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAIJALFOBXQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)

![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)

![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)
![N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B4983686.png)
![1-{3-[(2-hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B4983693.png)

![4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4983706.png)
